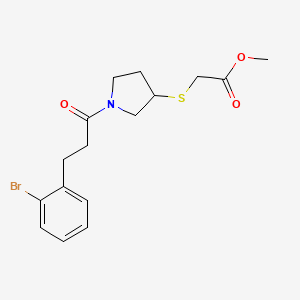

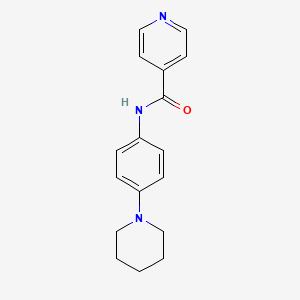

![molecular formula C12H21NO4S B2814085 Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate CAS No. 2251054-06-3](/img/structure/B2814085.png)

Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Strong Blue Emissive Nanofibers

Tert-butyl carbazole derivatives, similar in structure to the compound , have been synthesized and applied in the detection of volatile acid vapors. These derivatives can self-assemble into nanofibers, emitting strong blue light, making them useful as fluorescent sensory materials. This application underscores the significance of tert-butyl groups in gel formation and the potential of these materials in chemical sensing technologies (Sun et al., 2015).

Photochemical and Thermal Rearrangement

Research on the photochemical and thermal rearrangement of oxaziridines, which are structurally related to the compound of interest, provides insights into stereoelectronic control theories. These studies highlight the importance of tert-butyl groups in influencing the reactivity and selectivity of organic transformations, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Lattes et al., 1982).

Isomorphous Crystal Structures

The study of isomorphous crystal structures of compounds containing tert-butyl carbamate groups has revealed interactions involving hydrogen and halogen bonds. This research contributes to the field of crystallography by providing structural insights that can inform the design of new materials with tailored properties (Baillargeon et al., 2017).

Chemoselective Transformations

Tert-butyl carbamates have been utilized in chemoselective transformations, demonstrating the versatility of these compounds in synthetic organic chemistry. Such transformations allow for the selective modification of amino groups, facilitating the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).

Redox-Active Electrode Materials

Tert-butyl carbamate derivatives have been explored as redox-active materials for electrochemical energy storage applications. Their incorporation into polymers yields high-performance flexible solid-state pseudocapacitors, demonstrating the compound's potential in advanced energy storage technologies (Yigit & Güllü, 2017).

Propiedades

IUPAC Name |

tert-butyl N-(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-11(2,3)17-10(14)13-9-8-12(9)4-6-18(15,16)7-5-12/h9H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDXIYNFZXYDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2814002.png)

![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)

![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814010.png)

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)